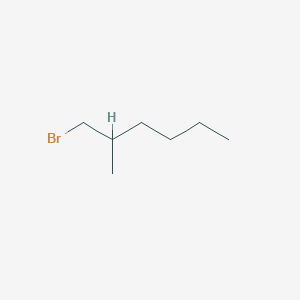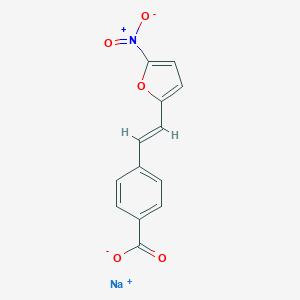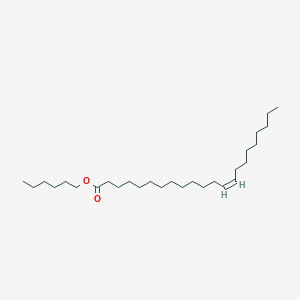
cis-Pinocarveol
Vue d'ensemble
Description
cis-Pinocarveol: is an organic compound with the molecular formula C10H16O . It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in two stereoisomeric forms: cis and trans, with the cis form being the focus here. This compound is naturally found in various plant species, including Eucalyptus globulus and Picea abies, and is a component of several essential oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis-Pinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Industrial Production Methods: Industrial production of this compound typically involves the same oxidation process using turpentine as the starting material. The reaction conditions are optimized to maximize yield and purity, ensuring that the selenium dioxide catalyst and hydrogen peroxide are used efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Pinocarveol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pinocarvone.
Reduction: Reduction reactions can convert it back to pinene.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products:
Oxidation: Pinocarvone
Reduction: Pinene
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
cis-Pinocarveol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in plant defense mechanisms and its potential as a natural insect repellent.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism by which cis-Pinocarveol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its insect-repellent properties are linked to its ability to activate specific receptors in insects, leading to aversion behaviors. In biological systems, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
trans-Pinocarveol: The trans isomer of pinocarveol, differing in the stereochemical orientation of the hydroxyl group.
Isopinocarveol: Another stereoisomer with a different arrangement of atoms.
Pinocarvone: An oxidized form of pinocarveol.
Uniqueness: cis-Pinocarveol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. Its presence in essential oils and its role in natural plant defense mechanisms also distinguish it from other similar compounds .
Propriétés
IUPAC Name |
(1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXQUJDODZYIJ-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C)[C@H](C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185680 | |
| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-99-7 | |
| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19889-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-(1alpha,3beta,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of cis-pinocarveol and how is it typically obtained?
A1: this compound is a natural monoterpene alcohol found in the essential oils of various plants. A significant source is Artemisia herba-alba Asso, a plant common to Iranian rangelands. [, ] Steam distillation is a frequently used method for extracting essential oils, with subsequent analysis and identification of this compound often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). [, ]
Q2: Has the chemical composition of essential oils containing this compound been shown to vary?
A2: Yes, research indicates that both the growth stage and altitude of Artemisia herba-alba Asso can influence the essential oil content and composition. For example, higher altitudes (1280m) yielded greater essential oil content, and the relative levels of certain constituents, including this compound, were shown to increase during the flowering stage. [] Similarly, comparative analysis of male and female Hedyosmum scabrum leaves revealed differences in the essential oil composition. Notably, the female leaves exhibited a higher percentage of linalool, while the male leaves contained a greater percentage of pinocarvone. []
Q3: Beyond its presence in essential oils, have any other interesting chemical properties of this compound been investigated?
A3: Yes, this compound has been subjected to pyrolysis, a process of thermal decomposition. This process leads to significant molecular rearrangement, resulting in the formation of an acyclic aldehyde. Deuterium labeling experiments were instrumental in elucidating the mechanism by which this transformation occurs. [, ]
Q4: Are there any known instances of this compound being chemically modified or incorporated into other molecules?
A5: Yes, analysis of Hedyosmum scabrum leaves revealed the presence of non-volatile esters, specifically esters of p-coumaric and ferulic acids with this compound. These findings were made possible through basic hydrolysis of leaf extracts, followed by NMR spectroscopy of the resulting acids and GC-MS analysis of the monoterpene alcohols. [] The identification of these esters expands the understanding of this compound's potential chemical diversity and its role within plant systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)









